molecular formula C14H14FN5 B11847778 9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine CAS No. 101154-86-3

9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine

Cat. No.: B11847778
CAS No.: 101154-86-3
M. Wt: 271.29 g/mol
InChI Key: BPQJJPDADZBIJI-UHFFFAOYSA-N
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Description

9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine is a chemical compound that belongs to the purine class of organic compounds It is characterized by the presence of a fluorophenyl group attached to a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and N,N-dimethyl-9H-purin-6-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biology: It is used in biochemical assays to investigate its interactions with various enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industry: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in medicinal chemistry or pharmacology.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(2-Fluorophenyl)methyl]-N-propan-2-ylpurin-6-amine
  • N-(2-Fluorophenyl)-N-methylamine

Uniqueness

9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine is unique due to its specific structural features, such as the presence of a fluorophenyl group and a dimethylamino group attached to the purine ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

101154-86-3

Molecular Formula

C14H14FN5

Molecular Weight

271.29 g/mol

IUPAC Name

9-[(2-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,7H2,1-2H3

InChI Key

BPQJJPDADZBIJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3F

Origin of Product

United States

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